molecular formula C16H11F3N2O B13752706 4-Amino-2-phenyl-7-trifluoromethoxyquinoline CAS No. 1266226-06-5

4-Amino-2-phenyl-7-trifluoromethoxyquinoline

Cat. No.: B13752706
CAS No.: 1266226-06-5
M. Wt: 304.27 g/mol
InChI Key: FRRXSCLGEXPGSE-UHFFFAOYSA-N
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Description

4-Amino-2-phenyl-7-trifluoromethoxyquinoline is a chemical compound with the molecular formula C16H11F3N2O. It is a quinoline derivative, characterized by the presence of an amino group at the 4-position, a phenyl group at the 2-position, and a trifluoromethoxy group at the 7-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-phenyl-7-trifluoromethoxyquinoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-phenyl-7-trifluoromethoxyquinoline can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroquinoline derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

4-Amino-2-phenyl-7-trifluoromethoxyquinoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Amino-2-phenyl-7-trifluoromethoxyquinoline involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-phenylquinoline: Lacks the trifluoromethoxy group, which may result in different chemical and biological properties.

    7-Trifluoromethoxyquinoline: Lacks the amino and phenyl groups, affecting its reactivity and applications.

    2-Phenylquinoline: Lacks both the amino and trifluoromethoxy groups, leading to distinct chemical behavior.

Uniqueness

4-Amino-2-phenyl-7-trifluoromethoxyquinoline is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the trifluoromethoxy group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications .

Properties

CAS No.

1266226-06-5

Molecular Formula

C16H11F3N2O

Molecular Weight

304.27 g/mol

IUPAC Name

2-phenyl-7-(trifluoromethoxy)quinolin-4-amine

InChI

InChI=1S/C16H11F3N2O/c17-16(18,19)22-11-6-7-12-13(20)9-14(21-15(12)8-11)10-4-2-1-3-5-10/h1-9H,(H2,20,21)

InChI Key

FRRXSCLGEXPGSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)OC(F)(F)F)C(=C2)N

Origin of Product

United States

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